

Minimizing residual stress in DGOA-based composite laminates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N,N-Diglycidyl-4-glycidyloxyaniline

Cat. No.: B1206105

Get Quote

Technical Support Center: DGOA-Based Composite Laminates

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual stress in Diglycidyl Ether of o-Phthalic Acid (DGOA)-based composite laminates during their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the fabrication of DGOA-based composite laminates and provides potential solutions to mitigate residual stress.

Q1: My composite laminate is warping or distorting after curing. What are the likely causes and how can I fix this?

A1: Warpage and distortion are primary indicators of high residual stress. The main causes include:

 Asymmetric Laminate Stacking Sequence: An unbalanced laminate layup will lead to different thermal expansion and shrinkage through the thickness, causing bending moments that result in warpage.



- Solution: Always use a symmetric and balanced stacking sequence (e.g., [0/90]s, [0/45/-45/90]s).
- Anisotropic Thermal Expansion: The coefficient of thermal expansion (CTE) of a single ply is significantly different in the fiber direction versus the transverse direction. This mismatch between plies with different orientations is a major source of residual stress.[1]
 - Solution: While inherent to the material, optimizing the cure cycle can help manage the effects of CTE mismatch.
- Tool-Part Interaction: A mismatch in the CTE between the composite laminate and the mold tool can induce stress, especially during cool-down.[1]
 - Solution: Select a tool material with a CTE that closely matches that of the composite laminate. If this is not feasible, a slower cooling rate can reduce the stress buildup.

Q2: I'm observing micro-cracks in the matrix of my cured laminate. What's causing this and how can I prevent it?

A2: Micro-cracking is often a result of excessive tensile residual stresses in the matrix.

- Cause: The primary cause is the chemical shrinkage of the DGOA resin during polymerization and the thermal contraction mismatch between the resin and the reinforcing fibers during cooling.[1]
 - Solution 1: Cure Cycle Modification: Implement a multi-stage cure cycle. An initial dwell at
 a lower temperature allows for gradual resin flow and impregnation before a final higher
 temperature cure. A slower cooling rate after the final dwell is also crucial. Modifying the
 cure cycle can reduce residual stresses.[2]
 - Solution 2: Resin Formulation: While altering the base DGOA may not be an option, ensure the correct stoichiometric ratio of resin to hardener is used. An incorrect ratio can affect the degree of cure and mechanical properties, potentially increasing residual stress.

Q3: How does the cure cycle temperature affect residual stress?



A3: The cure cycle, particularly the temperature profile, is a critical factor in controlling residual stress.

- High Curing Temperature: A high cure temperature can accelerate the curing reaction but
 may also lead to a higher cross-linking density, which can increase chemical shrinkage and
 result in higher residual stress upon cooling from an elevated temperature.
- Heating and Cooling Rates: Rapid heating can create temperature gradients through the
 thickness of the laminate, leading to non-uniform curing.[3] Very slow cooling can allow for
 some stress relaxation, while rapid cooling will "lock in" higher levels of thermal stress.
 - Optimization Strategy: An optimized cure cycle often involves a controlled ramp-up to an
 intermediate dwell temperature to allow for resin flow and consolidation, followed by a
 ramp-up to the final cure temperature. The cooling phase should be slow and controlled to
 minimize thermal stresses.[3][4]

Q4: Can I reduce residual stress by changing the pressure during the cure cycle?

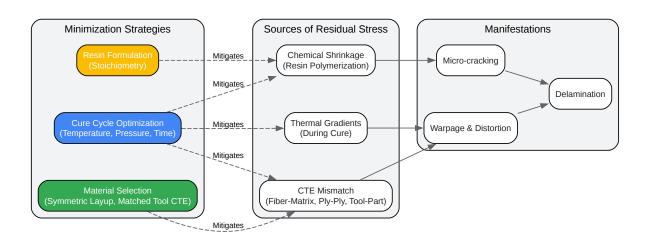
A4: Yes, the applied pressure plays a role, primarily in laminate consolidation and void reduction, which indirectly affects residual stress.

- Effect of Pressure: Adequate pressure is necessary to ensure good consolidation, minimize voids, and facilitate resin flow. Voids can act as stress concentrators, leading to premature failure.
- Application Timing: Pressure is typically applied during the initial heating phase when the
 resin viscosity is low to ensure good wet-out of the fibers and to squeeze out excess resin
 and trapped air.

Factors Influencing Residual Stress

The following diagram illustrates the key factors contributing to the development of residual stress in DGOA-based composite laminates and the strategies to minimize it.





Click to download full resolution via product page

Factors influencing residual stress and mitigation strategies.

Quantitative Data Summary

The following tables summarize the impact of key processing parameters on the properties of epoxy-based composite laminates. Note that this data is representative of typical epoxy systems and should be used as a guideline for DGOA-based composites.

Table 1: Effect of Cure Cycle Parameters on Mechanical Properties



Parameter	Change	Effect on Flexural Strength	Effect on Glass Transition Temp. (Tg)	Impact on Residual Stress
Heating Rate	Increase (e.g., 1.5°C/min to 5°C/min)	Can improve with optimization[4]	Generally minimal direct effect	May increase due to thermal gradients
Dwell Temperature	Increase	Can improve up to an optimal point	Increases with higher cure temp	Tends to increase
Dwell Time	Increase	Improves up to full cure, then plateaus	Increases to a maximum value	Can slightly decrease with longer times at lower temps (stress relaxation)
Cooling Rate	Decrease (slower cooling)	Minimal direct effect	Minimal direct effect	Significantly Decreases

Table 2: Typical Properties of DGEBA-based Epoxy Resins (as an analog for DGOA)

Property	Value	Unit
Tensile Modulus	2.5 - 4.0	GPa
Tensile Strength	50 - 80	MPa
Glass Transition Temperature (Tg)	110 - 180	°C
Coefficient of Thermal Expansion (CTE)	50 - 70	μm/m°C

Data is generalized from various sources for typical DGEBA/amine cured systems and may vary based on specific formulation and cure conditions.[5]



Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the characterization of DGOA-based composites and the analysis of residual stress.

Cure Kinetics Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the heat of reaction, degree of cure, and glass transition temperature (Tg) of the DGOA resin system. This information is crucial for designing an optimal cure cycle. [6]

Methodology:

- Sample Preparation: Prepare uncured DGOA resin/hardener mixture samples of 5-10 mg in standard aluminum DSC pans. Prepare a fully cured sample for baseline measurements.
- Dynamic Scan (Non-isothermal):
 - Place the uncured sample in the DSC instrument.
 - Heat the sample from room temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).[6]
 - Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
 - The total heat of reaction (ΔH_total) is determined by integrating the area under the exotherm.

Isothermal Scan:

- Heat a new uncured sample rapidly to a desired isothermal cure temperature (e.g., 120°C, 140°C, 160°C).
- Hold at this temperature until the reaction is complete (heat flow returns to baseline).



• The degree of cure (α) at any time (t) can be calculated as the ratio of the heat evolved up to time t (ΔH_{\perp} t) to the total heat of reaction (ΔH_{\perp} total).

• Tg Determination:

- After the curing scan (either dynamic or isothermal followed by cooling), perform a second heating scan on the same sample at a controlled rate (e.g., 10°C/min).
- The glass transition temperature (Tg) is observed as a step change in the heat flow curve.

Residual Stress Measurement using the Hole-Drilling Strain Gage Method

Objective: To quantitatively measure the in-plane residual stresses in a cured DGOA composite laminate.[7][8]

Methodology:

- Strain Gage Rosette Installation: Bond a specialized three-element strain gage rosette to the surface of the cured laminate at the location of interest.
- Alignment and Drilling:
 - Precisely align a high-speed drilling apparatus (often with an air turbine) over the center of the rosette.
 - Use a small-diameter end mill (e.g., 1.6 mm) to drill a shallow, flat-bottomed hole in small, precise depth increments (e.g., 0.1 mm).[8]

• Strain Measurement:

- After each drilling increment, record the relaxed strains from the three strain gages. The
 removal of stressed material causes a redistribution of stress, which is measured as a
 change in strain on the surface.
- Stress Calculation:



The measured strains are used in conjunction with calibration coefficients (specific to the
material's orthotropic properties and the geometry of the hole and gages) to calculate the
residual stress profile as a function of depth.[7] This often requires specialized software or
finite element analysis for accurate calculation in composite materials.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. kompozyty.ptmk.net [kompozyty.ptmk.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pepolska.pl [pepolska.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Minimizing residual stress in DGOA-based composite laminates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206105#minimizing-residual-stress-in-dgoa-based-composite-laminates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com